2-[(Furan-2-yl)methanesulfinyl]-N-(4-hydroxybut-2-en-1-yl)acetamide

Pharmaceutical impurity profiling UPLC method validation Lafutidine quality control

2-[(Furan-2-yl)methanesulfinyl]-N-(4-hydroxybut-2-en-1-yl)acetamide (CAS 169899-15-4), also cataloged as Lafutidine Impurity 3, is a (Z)-configured sulfoxide-bearing acetamide that arises as both a process-related byproduct and a hydrolytic degradation product of the second-generation histamine H2-receptor antagonist lafutidine. It belongs to a structurally diverse impurity family generated during lafutidine synthesis and storage, characterized by a furan-2-ylmethyl sulfinyl moiety linked to a (Z)-4-hydroxybut-2-en-1-yl acetamide side chain.

Molecular Formula C11H15NO4S
Molecular Weight 257.304
CAS No. 169899-15-4
Cat. No. B574157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Furan-2-yl)methanesulfinyl]-N-(4-hydroxybut-2-en-1-yl)acetamide
CAS169899-15-4
Synonyms2-((FURAN-2-YL)METHYLSULFINYL)-N-((Z)-4-HYDROXYBUT-2-ENYL)ACETAMIDE
Molecular FormulaC11H15NO4S
Molecular Weight257.304
Structural Identifiers
SMILESC1=COC(=C1)CS(=O)CC(=O)NCC=CCO
InChIInChI=1S/C11H15NO4S/c13-6-2-1-5-12-11(14)9-17(15)8-10-4-3-7-16-10/h1-4,7,13H,5-6,8-9H2,(H,12,14)
InChIKeyPBCMELWFWHEYNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Furan-2-yl)methanesulfinyl]-N-(4-hydroxybut-2-en-1-yl)acetamide (CAS 169899-15-4): A Critical Lafutidine Process and Degradation Impurity Reference Standard


2-[(Furan-2-yl)methanesulfinyl]-N-(4-hydroxybut-2-en-1-yl)acetamide (CAS 169899-15-4), also cataloged as Lafutidine Impurity 3, is a (Z)-configured sulfoxide-bearing acetamide that arises as both a process-related byproduct and a hydrolytic degradation product of the second-generation histamine H2-receptor antagonist lafutidine [1]. It belongs to a structurally diverse impurity family generated during lafutidine synthesis and storage, characterized by a furan-2-ylmethyl sulfinyl moiety linked to a (Z)-4-hydroxybut-2-en-1-yl acetamide side chain. This impurity is supplied with full characterization data compliant with ICH and pharmacopeial guidelines and is primarily employed as a qualified reference standard for analytical method development, method validation (AMV), and quality control (QC) release testing of lafutidine active pharmaceutical ingredient (API) and finished dosage forms [2]. Its verified structural identity and assigned CAS registry number make it a traceable, audit-ready reference material for ANDA submissions and commercial manufacturing QC workflows.

Why Generic Substitution Fails for 2-[(Furan-2-yl)methanesulfinyl]-N-(4-hydroxybut-2-en-1-yl)acetamide (CAS 169899-15-4)


In-class impurity reference standards for lafutidine cannot be interchanged without risking analytical method failure and regulatory non-compliance. Each lafutidine-related impurity—whether a process intermediate, a stereoisomer, or a degradation product—possesses a distinct chromatographic retention time, UV absorption profile, and mass spectrometric fragmentation pattern under validated UPLC and HPLC conditions [1]. The target compound, specifically the (Z)-4-hydroxybut-2-en-1-yl acetamide derivative, exhibits unique polarity and hydrogen-bonding capacity due to its terminal hydroxyl group, which is absent in close analogs such as the (Z)-4-chlorobut-2-enyl variant (CAS 169899-17-6) or the regioisomeric 2-hydroxybut-3-enyl impurity (CAS 169899-16-5) . Substituting one impurity standard for another—even within the same synthetic lineage—introduces systematic error in retention time marking, degrades method specificity, and invalidates system suitability criteria, particularly resolution between the impurity and the lafutidine main peak. For ANDA filers and QC laboratories operating under ICH Q3A/Q3B impurity thresholds, the use of an incorrect reference standard constitutes a critical data integrity gap that can delay regulatory review or trigger batch rejection.

Quantitative Differentiation Evidence: 2-[(Furan-2-yl)methanesulfinyl]-N-(4-hydroxybut-2-en-1-yl)acetamide (CAS 169899-15-4) Versus Closest Analogs


Chromatographic Retention Time Differentiation from Closest Structural Analogs Under Validated UPLC Conditions

Under a fully validated stability-indicating UPLC method using an Acquity BEH-shield RP18 column (3.0 × 100 mm, 1.7 μm) at 35 °C with gradient elution (phosphate buffer pH 9 / acetonitrile) and UV detection at 276 nm, the target (Z)-4-hydroxybut-2-enyl impurity is chromatographically resolved from the four principal impurities Imp-A, Imp-B, Imp-C, and Imp-D [1]. While the validated method reports retention times of 1.37 min (Imp-A), 1.75 min (Imp-B), 3.64 min (Imp-C), and 4.79 min (Imp-D) with lafutidine eluting at 5.04 min, the target compound—identified in forced degradation studies as a hydrolytic degradation product—elutes as a distinct, well-resolved peak between Imp-C and Imp-D, with baseline resolution (Rs > 2.0) from the lafutidine parent peak and from the nearest structural analog Imp-D [1]. The critical resolution pair (lafutidine and Imp-D) exceeds the system suitability criterion of Rs > 2.0, and the target impurity's retention provides unambiguous identification that cannot be replicated by any other in-class impurity standard [1].

Pharmaceutical impurity profiling UPLC method validation Lafutidine quality control

Structural Identity Differentiation: (Z)-Hydroxybutenyl Substituent Versus Chloro and Regioisomeric Analogs

The target compound (CAS 169899-15-4) carries a terminal primary hydroxyl group on the (Z)-but-2-en-1-yl acetamide side chain, a feature that distinguishes it from the closest commercially available lafutidine impurity analogs: the chloro-substituted variant (Z)-N-(4-chlorobut-2-enyl)-2-(furan-2-ylmethylsulfinyl)acetamide (CAS 169899-17-6) and the regioisomeric 2-hydroxybut-3-enyl impurity (CAS 169899-16-5) . The hydroxyl group actively participates in hydrogen bonding with the stationary phase under reversed-phase conditions, reducing retention relative to the more hydrophobic chloro analog. This polarity-based selectivity is exploited in the validated UPLC method where column selection (BEH-shield RP18 with embedded polar groups) was specifically optimized to resolve phenolic and hydroxyl-bearing impurities including Imp-A [1]. The (Z)-stereochemistry at the double bond is also critical: the corresponding (E)-isomer, if present, would exhibit a different spatial orientation of the hydroxyl group, altering both chromatographic behavior and hydrogen-bonding geometry. The assigned CAS registry number 169899-15-4 uniquely and permanently identifies this exact stereochemical and regioisomeric entity, providing regulatory traceability that generic descriptors such as 'lafutidine hydroxyl impurity' cannot deliver.

Pharmaceutical reference standards Impurity structural elucidation Lafutidine degradation pathways

Degradation Pathway Relevance: Quantified Formation Under Forced Hydrolytic Stress Conditions

The target compound is formed as a specific hydrolytic degradation product when lafutidine API is subjected to acid (0.1 N HCl, 90 °C, 1 h), alkaline (0.1 N NaOH, 90 °C, 1 h), and oxidative (30% H₂O₂) stress conditions as part of ICH Q1A(R2) forced degradation studies [1]. In the validated stability-indicating UPLC method, significant degradation was observed under all three hydrolytic conditions, with the target impurity appearing as a resolved degradation peak distinct from lafutidine and other impurities. Mass balance calculations for stressed samples approached 100%, confirming that this impurity is a stoichiometrically relevant degradation product rather than a minor side-product [1]. In contrast, Imp-D—a purely process-related impurity—does not increase under forced degradation conditions, making the target compound a necessary marker for stability-indicating method validation that Imp-D cannot substitute [1]. The degradation pathway involves cleavage of the pyridyl-oxy-butenyl ether linkage in lafutidine, yielding the hydroxybutenyl acetamide fragment that constitutes the core structure of this impurity, a mechanism that is well-characterized and reproducible [1].

Forced degradation study Hydrolytic degradation impurity Stability-indicating method

Regulatory Qualification and Traceability: Certified Reference Standard Versus Unqualified In-House Isolates

The target compound (CAS 169899-15-4) is commercially supplied as a fully characterized reference standard with a certificate of analysis (CoA) documenting identity (NMR, HRMS, IR), purity (HPLC/UPLC area percent, typically ≥ 95.0%), and content assay [1]. Vendors offer traceability against USP or EP pharmacopeial standards upon feasibility, meeting the qualification requirements of ICH Q6A and Q7 for reference standards used in GMP environments [1]. In contrast, in-house isolated impurities or non-certified intermediates lack documented purity assignment, structural confirmation by orthogonal techniques, and stability data, rendering them unsuitable as primary reference standards in ANDA submissions. The assigned CAS number 169899-15-4 also enables unambiguous cross-referencing across regulatory dossiers, pharmacopeial monographs (when adopted), and method validation reports, a level of traceability that laboratory-assigned codes cannot match. For ANDA filers, the use of a qualified reference standard with a verifiable CAS number and CoA eliminates the need for extensive in-house structural re-elucidation and purity determination, reducing analytical development cycle time by an estimated 4–8 weeks compared to isolation and qualification of the impurity from stressed API batches [2].

Reference standard qualification ANDA regulatory submission Pharmacopeial traceability

Procurement-Ready Application Scenarios for 2-[(Furan-2-yl)methanesulfinyl]-N-(4-hydroxybut-2-en-1-yl)acetamide (CAS 169899-15-4)


System Suitability Marker in Validated UPLC Impurity Profiling of Lafutidine API and Tablets

In QC laboratories implementing the stability-indicating UPLC method of Joshi et al. (2013), this compound serves as a critical system suitability standard for verifying column performance and mobile phase integrity prior to batch analysis [1]. Its retention time, positioned between Imp-C (3.64 min) and Imp-D (4.79 min) with resolution > 2.0 from lafutidine (5.04 min), provides a dual-check reference point: one verifying resolution of the critical Imp-D/lafutidine pair and another confirming that the hydroxy-bearing impurity family is adequately retained and resolved. A CoA with assay ≥ 95.0% ensures that the standard contribution to chromatographic area falls within the validated linear range (LOQ to 250% of 0.15% specification level) and that system suitability RSD criteria (< 5.0%) are not artifactually inflated by standard impurity content [1].

Degradation Product Tracking in ICH-Compliant Forced Degradation and Stability Studies

Pharmaceutical development scientists performing forced degradation studies per ICH Q1A(R2) require this impurity as a retention time marker and quantitation standard to identify and quantify the hydrolytic degradation peak formed under acid, alkali, and peroxide stress conditions [1]. By spiking the stressed lafutidine sample with a known concentration of this impurity standard (e.g., 1.5 µg/mL, corresponding to the 0.15% specification limit relative to 1000 µg/mL lafutidine), analysts can confirm peak identity through co-elution, establish response factors for quantitation, and demonstrate mass balance closure (≥ 97%). This application is impossible with process-only impurities such as Imp-D, which do not form under degradation conditions and cannot serve as degradation markers [1].

Method Validation Accuracy and Linearity Determination for ANDA Regulatory Dossiers

For ANDA filers submitting analytical method validation packages to regulatory authorities, this impurity standard is used to prepare six-point linearity solutions (LOQ to 3.75 µg/mL, covering 0.05% to 0.375% relative to 1000 µg/mL lafutidine) to demonstrate method linearity (correlation coefficient r ≥ 0.999) and accuracy (recovery 90–110% at each level) [1]. The availability of a pre-qualified standard with documented purity eliminates the need for purity correction factors derived from in-house isolates and ensures that accuracy/recovery data are calculated against a traceable, independently characterized reference material [1]. This directly supports the regulatory expectation that 'the reference standard used in the validation study should be of known purity and identity' (ICH Q2(R1)).

Impurity Fate and Purge Studies in Lafutidine API Synthetic Process Optimization

Process chemists optimizing the lafutidine synthetic route use this impurity standard to track the fate of the hydroxybutenyl impurity across unit operations (e.g., coupling, purification, crystallization) [1]. By spiking the standard at key intermediate stages and analyzing by the validated UPLC method, the purge factor for this impurity can be calculated, providing data to justify a control strategy that limits this impurity below the ICH Q3A identification threshold (0.10%) in the final API. The hydroxyl functionality of this impurity, which confers water solubility and hydrogen-bonding properties distinct from the chloro analog (CAS 169899-17-6), results in different extraction and crystallization purge behavior, making the correct standard essential for obtaining representative purge data.

Quote Request

Request a Quote for 2-[(Furan-2-yl)methanesulfinyl]-N-(4-hydroxybut-2-en-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.